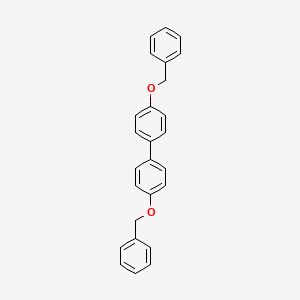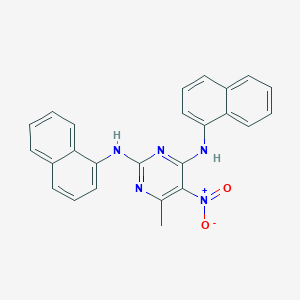![molecular formula C19H18Cl2N4OS B11707071 (2E)-5-(2,3-dichlorobenzyl)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11707071.png)
(2E)-5-(2,3-dichlorobenzyl)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-5-(2,3-dichlorobenzyl)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a dichlorobenzyl group, and a dimethylaminobenzylidene moiety. Its distinct chemical properties make it a subject of interest in synthetic chemistry, pharmacology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-5-(2,3-dichlorobenzyl)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one typically involves a multi-step process. The initial step often includes the formation of the thiazolidinone ring through a cyclization reaction. This is followed by the introduction of the dichlorobenzyl and dimethylaminobenzylidene groups via condensation reactions. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and chlorinated benzyl compounds. The reaction conditions usually involve moderate temperatures and the use of organic solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-5-(2,3-dichlorobenzyl)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolidinones. These products can have different chemical and biological properties, making them useful in various applications.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2E)-5-(2,3-dichlorobenzyl)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, making it a candidate for further investigation in drug development.
Medicine
In medicine, the compound’s potential therapeutic properties are being explored. Its ability to interact with specific molecular targets makes it a potential candidate for the treatment of various diseases, including infections and cancer.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance in various applications.
Mécanisme D'action
The mechanism of action of (2E)-5-(2,3-dichlorobenzyl)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells. The exact molecular pathways involved are still under investigation, but the compound’s ability to interact with multiple targets makes it a versatile bioactive molecule.
Propriétés
Formule moléculaire |
C19H18Cl2N4OS |
|---|---|
Poids moléculaire |
421.3 g/mol |
Nom IUPAC |
(2E)-5-[(2,3-dichlorophenyl)methyl]-2-[(E)-[4-(dimethylamino)phenyl]methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H18Cl2N4OS/c1-25(2)14-8-6-12(7-9-14)11-22-24-19-23-18(26)16(27-19)10-13-4-3-5-15(20)17(13)21/h3-9,11,16H,10H2,1-2H3,(H,23,24,26)/b22-11+ |
Clé InChI |
WJZBJGAIQHLMNQ-SSDVNMTOSA-N |
SMILES isomérique |
CN(C)C1=CC=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC3=C(C(=CC=C3)Cl)Cl |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC3=C(C(=CC=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-bromo-2-{[(2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11706988.png)

![2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-4-(4-fluorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B11706994.png)
![Ethyl 2-{hydroxy[bis(4-methoxyphenyl)]acetyl}-1-[1-(4-methoxyphenyl)ethyl]hydrazinecarboxylate](/img/structure/B11706997.png)
![N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B11707005.png)
![(2Z)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B11707006.png)

![2-(2,4-dichlorophenoxy)-N'-[(1E)-2-furylmethylene]acetohydrazide](/img/structure/B11707010.png)

![4-iodo-N-(2,2,2-trichloro-1-{[(4-chloroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11707017.png)

![7-(Trifluoromethyl)-8H-imidazo[4,5-E][2,1,3]benzothiadiazole](/img/structure/B11707051.png)

![(2Z)-2-[[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]methylidene]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11707069.png)
